(7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine
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Overview
Description
(7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure. Nitrogen-containing heterocycles are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of (7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine involves several synthetic routes, including cyclization, ring annulation, and cycloaddition . These methods often require specific reaction conditions such as temperature control, catalysts, and solvents to achieve the desired product. Industrial production methods focus on optimizing these conditions to ensure high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
(7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it exhibits antimicrobial, anti-inflammatory, and antiviral activities . Its unique structure makes it a valuable scaffold for drug discovery and development.
Mechanism of Action
The mechanism of action of (7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine can be compared with other nitrogen-containing heterocycles such as pyrrolopyrazine derivatives . These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which contribute to its distinct chemical and biological behavior.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H16N2O/c1-11-8-4-7-5-9-2-3-10(7)6-8/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
ATHHKQMHRWUULC-HTQZYQBOSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2CNCCN2C1 |
Canonical SMILES |
COC1CC2CNCCN2C1 |
Origin of Product |
United States |
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